Dolabelide C is a cytotoxic marine macrolide that has garnered significant interest due to its potent biological activity. This compound is derived from marine organisms, particularly from the genus Dolabella, which are known for their diverse chemical constituents. The classification of dolabelide C falls under the category of macrolides, which are characterized by their large lactone rings and have been extensively studied for their therapeutic potential, especially in cancer treatment.
Dolabelide C was initially isolated from marine mollusks, specifically Dolabella auricularia. Its structure and biological properties have been the subject of various studies, leading to its classification as a marine natural product with notable cytotoxic effects against cancer cell lines. The compound's unique structural features contribute to its classification within the broader family of macrolides, which includes other well-known antibiotics and anticancer agents.
The total synthesis of dolabelide C was first reported using a phosphate tether-mediated approach. This innovative method involved several key steps:
The synthesis process involved a 12-step sequence that effectively constructed the C15–C30 subunit. Challenges such as the removal of protecting groups were addressed by reevaluating strategies and optimizing conditions to enhance yield and reproducibility of reactions .
Dolabelide C features a complex molecular structure characterized by a large lactone ring. Its molecular formula is , and it possesses multiple stereocenters, contributing to its biological activity.
The compound's molecular weight is approximately 478.71 g/mol, and it exhibits specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Dolabelide C undergoes various chemical reactions that are essential for its biological activity:
The synthetic routes employed in the total synthesis involve careful control of reaction conditions to ensure high selectivity and yield, particularly during critical steps like macrocyclization and functional group transformations .
The mechanism by which dolabelide C exerts its cytotoxic effects is primarily linked to its ability to disrupt cellular processes:
Studies indicate that dolabelide C's mechanism involves complex interactions at the molecular level, which are still being elucidated through ongoing research .
The physical and chemical properties have been characterized through various analytical techniques, including high-performance liquid chromatography (HPLC) and infrared spectroscopy (IR), providing insights into its stability and reactivity profiles .
Dolabelide C holds promise for several scientific applications:
The dolabelides are a family of cytotoxic macrolides isolated from the Japanese sea hare Dolabella auricularia. Dolabelides A and B were first characterized in 1995 as 22-membered macrolides, followed by the discovery of dolabelides C and D in 1997 as 24-membered analogues [1] [2] [3]. These compounds are minor constituents of the sea hare's lipophilic extract, purified through multistep chromatographic separations guided by cytotoxicity assays against HeLa-S3 cervical cancer cells [3]. Structural elucidation relied on spectral techniques (NMR, MS, IR), revealing common features such as two E-configured trisubstituted olefins, 11 stereogenic centers (8 oxygen-bearing), and polypropionate chains [1] [5]. Absolute configurations were later confirmed through total synthesis, which resolved initial ambiguities in stereochemistry [1] [5].
Table 1: Key Characteristics of Dolabelides A–D
Compound | Ring Size | Isolation Year | IC₅₀ (HeLa-S3) | Key Features |
---|---|---|---|---|
Dolabelide A | 22-membered | 1995 | 6.3 μg/mL | First isolated; baseline cytotoxicity |
Dolabelide B | 22-membered | 1995 | 1.3 μg/mL | Enhanced potency vs. dolabelide A |
Dolabelide C | 24-membered | 1997 | 1.9 μg/mL | 1,3-anti-diol motifs at C7/C9 and C19/C21 |
Dolabelide D | 24-membered | 1997 | 1.5 μg/mL | Structural similarity to dolabelide C |
Dolabelide C is distinguished by its 24-membered macrolactone scaffold, which incorporates two critical 1,3-anti-diol motifs at C7–C9 and C19–C21 (Figure 1). These diol units serve as key synthetic handles due to their role in directing stereoselective transformations [1] [5]. The C14–C15 and C24–C25 trisubstituted olefins exhibit rigid E-geometry, influencing the macrolide’s three-dimensional conformation and biological interactions [1] [7]. Additionally, a 1,3-syn-diol at C9–C11 and methyl-bearing polypropionate chains at C1–C4 and C21–C23 contribute to its structural complexity [5]. The C24–C25 olefin is notably sensitive to stereoselective synthesis; studies reveal that Z-enone precursors are essential for successful cross-metathesis during fragment assembly [7].
Figure 1: Core Structure of Dolabelide C
Key motifs: - 24-membered macrolactone - 1,3-anti-diols (C7/C9, C19/C21) - E-configured olefins (C14=C15, C24=C25) - 11 stereocenters (red asterisks)
Dolabelide C demonstrates potent cytotoxicity against HeLa-S3 cells (IC₅₀: 1.9 μg/mL), surpassing dolabelide A but showing slightly reduced potency compared to dolabelides B and D [1] [3]. In vivo studies reveal exceptional antitumor activity, particularly against murine Lewis lung carcinoma, where doses of 0.04 mg/kg/day resulted in 100% survival after 60 days (Table 2) [3]. Mechanistic studies indicate that dolabelide C targets actin, a cytoskeletal protein critical for cell division. It forms a 1:1 complex with globular actin (G-actin), inhibiting polymerization into filaments (F-actin) and severing existing filaments, ultimately disrupting cytoskeletal dynamics in cancer cells [3]. This mechanism aligns with other actin-targeting marine macrolides (e.g., aplyronines) but distinguishes dolabelide C through its unique macrolide conformation and stereochemical array [3] [6].
Table 2: In Vivo Antitumor Activity of Dolabelide C
Tumor Model | Optimal Dose (mg/kg/day) | Survival Rate (60 days) | T/C Value (%) |
---|---|---|---|
P388 Leukemia | 0.08 | 66.7% (4/6) | 545 |
Lewis Lung Carcinoma | 0.04 | 100% (6/6) | 556 |
Ehrlich Carcinoma | 0.04 | 33.3% (2/6) | 398 |
Colon C26 Carcinoma | 0.04 | 16.7% (1/6) | 248 |
T/C: Test vs. Control survival ratio
Table 3: Cytotoxicity Profile of Dolabelide C vs. Relatives
Compound | Cytotoxicity (IC₅₀, HeLa-S3) | Actin Targeting | Therapeutic Potential |
---|---|---|---|
Dolabelide C | 1.9 μg/mL | Yes | High (broad-spectrum antitumor) |
Dolabelide D | 1.5 μg/mL | Presumed | Moderate (synthesis achieved) |
Aplyronine A | 0.1–1.0 ng/mL | Yes | Clinical candidate |
Research gaps persist regarding dolabelide C’s biosynthetic origin (dietary vs. symbiotic) and precise structure-activity relationships. Nevertheless, its efficacy in suppressing diverse carcinomas positions it as a candidate for anticancer lead optimization [3] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7